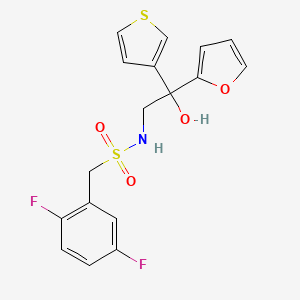

1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

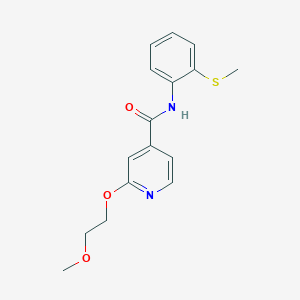

1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H15F2NO4S2 and its molecular weight is 399.43. The purity is usually 95%.

BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Electronics

The presence of furan and thiophene rings in the compound indicates potential use in organic electronics, particularly as semiconducting materials. These heterocyclic compounds are known for their electron-rich properties, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The furan units, with their smaller size and higher electronegativity, can lead to a higher degree of conjugation and reduced twisting between adjacent units, which is beneficial for electronic applications .

Energy Storage

Compounds containing thiophene units have been explored for their application in energy storage devices such as lithium-ion batteries. The incorporation of thiophene and furan could improve electron transport and lithium-ion diffusion rates, which are critical for high-performance anode materials .

Photovoltaic Materials

The furan derivatives in the compound can be utilized in the design of photovoltaic materials. Their smaller heteroatom size and larger dipole moment can result in a planar conjugated backbone, which is advantageous for absorbing a broad spectrum of light and converting it into electrical energy. This can lead to the development of organic solar cells with high power conversion efficiency and fill factor .

Polymer Synthesis

The compound’s structure is reminiscent of building blocks used in the synthesis of alternating copolymers. These polymers can exhibit desirable properties such as improved solubility and crystallinity, which are important for the production of solution-processable semiconducting polymers. Such materials are sought after for their applications in flexible electronics and displays .

Environmental Sensing

Due to the electron-withdrawing nature of the diketopyrrolopyrrole moiety and the electron-donating characteristics of furan and thiophene, this compound could be explored for use in environmental sensors. These sensors can detect various organic compounds or pollutants in the environment, leveraging the compound’s potential for charge transfer and interaction with analytes .

Medicinal Chemistry

While direct applications in medicine for this specific compound were not found, structurally similar compounds with furan and thiophene moieties have been investigated for their biological activity. Such compounds could potentially be modified to interact with biological targets, leading to the development of new pharmaceuticals .

properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4S2/c18-14-3-4-15(19)12(8-14)10-26(22,23)20-11-17(21,13-5-7-25-9-13)16-2-1-6-24-16/h1-9,20-21H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPRBMXYXWVPAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-Fluoro-2-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2869034.png)

![Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B2869035.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2869039.png)

![5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2869044.png)

![2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2869045.png)

![2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2869056.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2869057.png)